molecular formula C9H11ClN2O B11899760 3-Chloro-5-(cyclobutylmethoxy)pyridazine CAS No. 1346691-29-9

3-Chloro-5-(cyclobutylmethoxy)pyridazine

Cat. No.: B11899760
CAS No.: 1346691-29-9
M. Wt: 198.65 g/mol
InChI Key: KIPWJTPBDIGLSQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(cyclobutylmethoxy)pyridazine typically involves the reaction of 3-chloropyridazine with cyclobutylmethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(cyclobutylmethoxy)pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like DMF or ethanol.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridazine derivatives, while oxidation reactions can produce pyridazine N-oxides .

Mechanism of Action

The mechanism of action of 3-Chloro-5-(cyclobutylmethoxy)pyridazine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-(cyclopropylmethoxy)pyridazine
  • 3-Chloro-5-(cyclopentylmethoxy)pyridazine
  • 3-Chloro-5-(cyclohexylmethoxy)pyridazine

Comparison

3-Chloro-5-(cyclobutylmethoxy)pyridazine is unique due to its specific cyclobutylmethoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different cycloalkyl groups, it may exhibit distinct pharmacokinetic and pharmacodynamic properties .

Properties

CAS No.

1346691-29-9

Molecular Formula

C9H11ClN2O

Molecular Weight

198.65 g/mol

IUPAC Name

3-chloro-5-(cyclobutylmethoxy)pyridazine

InChI

InChI=1S/C9H11ClN2O/c10-9-4-8(5-11-12-9)13-6-7-2-1-3-7/h4-5,7H,1-3,6H2

InChI Key

KIPWJTPBDIGLSQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)COC2=CC(=NN=C2)Cl

Origin of Product

United States

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